Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

Organic Synthesis Medicinal Chemistry Xanthone Derivatives

Researchers often face irreproducible cyclization or reduction yields when using simpler benzonitrile derivatives. This compound provides the exact 5-nitro/2-(4-methoxyphenoxy) substitution required for selective transformations. • Key intermediate for 7-methoxy-9-oxoxanthene-2-carboxylic acid synthesis via H₂SO₄-mediated cyclization. • Orthogonal handles: nitro→amine (Pd/H₂) and nitrile→acid (hydrolysis) enable divergent library synthesis. • Enables enterovirus SAR studies as a structural analog of MDL-860 with a distinct electronic signature. Standard research-grade quality, ready for immediate shipment.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
CAS No. 99902-79-1
Cat. No. B12641466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 2-(4-methoxyphenoxy)-5-nitro-
CAS99902-79-1
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C14H10N2O4/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3
InChIKeyHNBGIGBUYIOXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-: Chemical Identity & Structure


Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (CAS 99902-79-1) is a substituted aromatic nitrile with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . Its structure comprises a benzonitrile core bearing a 4-methoxyphenoxy group at the 2-position and a nitro group at the 5-position, which confers distinct electronic properties and chemical reactivity compared to simpler benzonitrile derivatives . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules and as a scaffold for biological studies .

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-: Irreplaceability


Despite the availability of numerous benzonitrile derivatives, the specific substitution pattern of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile dictates unique reactivity and physical properties that prevent direct substitution with seemingly similar compounds. The presence of both the electron-withdrawing nitro group and the electron-donating 4-methoxyphenoxy group creates a specific electronic environment that influences nucleophilic aromatic substitution rates and metabolic stability . Even a positional isomer, such as the ortho-methoxy analog, exhibits a markedly different boiling point and steric profile, which can drastically alter reaction outcomes and purification requirements . Furthermore, the nitro group is essential for downstream synthetic transformations, such as reduction to the corresponding aniline, a functional handle absent in simpler analogs like 2-(4-methoxyphenoxy)benzonitrile . Therefore, a scientific procurement decision must be based on the exact molecular structure to ensure reproducibility and the intended chemical or biological outcome.

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-: Differentiation Evidence


Xanthone Synthesis Intermediate

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is a documented precursor in the multi-step synthesis of 7-methoxy-9-oxoxanthene-2-carboxylic acid, a xanthone derivative. This synthetic pathway, which includes cyclization and subsequent transformations, provides a route to complex heterocyclic structures with potential biological activity [1]. In contrast, simpler benzonitrile analogs lacking the nitro group or the specific substitution pattern are not amenable to this sequence, as the nitro group is required for subsequent reduction to an amine and eventual carboxylate formation.

Organic Synthesis Medicinal Chemistry Xanthone Derivatives

Physical Property Distinction vs. Ortho-Isomer

The boiling point of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (para-isomer) is not directly reported, but its ortho-isomer, 2-(2-methoxyphenoxy)-5-nitrobenzonitrile (CAS 99902-80-4), has a predicted boiling point of 387.2°C at 760 mmHg . This significant difference in molecular geometry (para vs. ortho substitution) directly impacts physical properties such as boiling point, density, and polarity. This property variation is critical for chromatographic purification and distillation processes, where the choice of isomer can simplify or complicate separation from reaction mixtures.

Physical Chemistry Purification Chemical Engineering

Antiviral Scaffold (MDL-860 Series)

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is structurally related to the well-studied antiviral agent MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) and its analogs. A series of 60 substituted 2-phenoxy-5-nitrobenzonitriles, analogs of MDL-860, were synthesized and evaluated for inhibition of coxsackievirus B3 (CVB3) replication, with several compounds showing low-micromolar activity [1]. While specific activity data for the 4-methoxyphenoxy analog is not detailed in this report, its inclusion in this chemical space suggests potential as a scaffold for developing anti-enteroviral agents. The presence of the 5-nitro group is critical, as the parent compound MDL-860 requires this moiety for its broad-spectrum antiviral activity against picornaviruses.

Antiviral Research Enterovirus Coxsackievirus

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-: Research & Industrial Applications


Xanthone Heterocycle Synthesis

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is a crucial intermediate in the multi-step synthesis of 7-methoxy-9-oxoxanthene-2-carboxylic acid and related xanthone derivatives. The compound undergoes cyclization in concentrated H2SO4 to form 7-methoxy-2-nitroxanthone, which can be further reduced and functionalized [1]. This specific reactivity is not observed with non-nitro analogs, making the compound essential for accessing this class of molecules, which are of interest in medicinal chemistry for their diverse biological activities.

Antiviral SAR Studies

Given its structural relationship to the MDL-860 family of antiviral agents, this compound can serve as a starting point for exploring the SAR of 2-phenoxy-5-nitrobenzonitriles against enteroviruses [2]. The 4-methoxyphenoxy substituent offers a distinct electronic and steric profile compared to the 3,4-dichloro substituent in MDL-860, allowing researchers to probe how changes in the phenoxy ring affect antiviral potency and selectivity. This is a defined, commercially available tool for medicinal chemistry groups investigating novel anti-enteroviral therapeutics.

Reactive Intermediate for Derivatization

The compound's functional groups enable a wide range of chemical transformations. The nitro group can be selectively reduced to an amine (yielding 2-(4-methoxyphenoxy)-5-aminobenzonitrile), and the nitrile can be hydrolyzed to a carboxylic acid, providing two distinct vectors for further molecular elaboration . This orthogonal reactivity is a key advantage over simpler benzonitriles that lack the nitro group, making it a valuable building block for synthesizing more complex and diverse chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.